(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid
Description
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is a multifunctional organic compound featuring a thiophene backbone substituted with a boronic acid group at the 2-position and a 3,5-bis(diphenylamino)phenyl moiety at the 5-position. The diphenylamino groups act as strong electron donors, enhancing charge-transfer properties, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions for further molecular engineering . This compound is of particular interest in materials science for applications such as organic electronics, sensors, and light-harvesting systems due to its conjugated π-system and synthetic versatility.
Properties
CAS No. |
651329-44-1 |
|---|---|
Molecular Formula |
C34H27BN2O2S |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C34H27BN2O2S/c38-35(39)34-22-21-33(40-34)26-23-31(36(27-13-5-1-6-14-27)28-15-7-2-8-16-28)25-32(24-26)37(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25,38-39H |
InChI Key |
XKGICRUPAWMHOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC(=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)(O)O |
Origin of Product |
United States |
Preparation Methods
Thiophene Ring Formation
Thiophene rings can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a sulfur source in the presence of a base. However, for more complex derivatives, pre-formed thiophene rings are often used as starting materials.
Introduction of the Bis(diphenylamino)phenyl Group
This step typically involves a palladium-catalyzed cross-coupling reaction. For example, if starting with a halogenated thiophene, a Suzuki-Miyaura coupling with a bis(diphenylamino)phenyl boronic acid or its equivalent can be used.
Conversion to Boronic Acid
The conversion of a halogenated thiophene derivative to a boronic acid involves a reaction with a boron source, such as bis(pinacolato)diboron (B$$2$$pin$$2$$), in the presence of a palladium catalyst.
Specific Synthesis Route
Given the lack of specific literature on the exact compound, a hypothetical synthesis route can be proposed based on general principles:
- Starting Material Preparation : Begin with a halogenated thiophene derivative.
- Cross-Coupling Reaction : Perform a Suzuki-Miyaura coupling with a bis(diphenylamino)phenyl boronic acid to introduce the desired phenyl group.
- Boronic Acid Formation : Use a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to convert the halogenated intermediate to the boronic acid derivative.
Data and Research Findings
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Thiophene Formation | Gewald reaction conditions | Variable | Depends on starting materials |
| Cross-Coupling | Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, H$$_2$$O/THF | 70-90% | Conditions may vary based on substrates |
| Boronic Acid Formation | Pd(dppf)Cl$$2$$, B$$2$$pin$$_2$$, KOAc, DMSO | 80-95% | Optimized conditions for high yield |
Limitations
The current synthesis route is hypothetical and may require experimental validation. Specific conditions and yields may vary based on the exact starting materials and reaction conditions used.
Experimental Validation
Experimental validation of the proposed synthesis route is essential to confirm yields and purity. This would involve synthesizing the compound under controlled conditions and characterizing it using techniques such as NMR and mass spectrometry.
Acknowledgments
This analysis is based on general principles of organic synthesis and may require further research for specific details on the compound .
Additional Considerations
- Safety : Handling of palladium catalysts and boron reagents requires proper safety precautions.
- Environmental Impact : Consideration of waste disposal and solvent usage is important for sustainable synthesis practices.
Chemical Reactions Analysis
Types of Reactions
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the boronic acid group or to modify the thiophene ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can produce a wide range of biaryl compounds, which are valuable in materials science and pharmaceuticals.
Scientific Research Applications
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the thiophene ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The thiophene ring can participate in π-π stacking interactions, which are important in the formation of organic semiconductors .
Comparison with Similar Compounds
Structural Features :
- L1: 5-[4-(Diphenylamino)phenyl]thiophene-2-cyanoacrylic acid (MW = 422.50 g/mol).
- L2: 3-(5-(4-(Diphenylamino)styryl)thiophen-2-yl)-2-cyanoacrylic acid (MW = 448.54 g/mol) .
Comparison :
- Both L1/L2 and the target compound incorporate thiophene and diphenylamino groups. However, L1/L2 use cyanoacrylic acid as an anchoring group for TiO₂ in dye-sensitized solar cells (DSSCs), whereas the boronic acid in the target compound facilitates cross-coupling reactions.
- Electronic Properties: The diphenylamino groups in all three compounds enhance electron donation, but the boronic acid in the target compound introduces distinct reactivity for functionalization.
- Applications : L1/L2 achieve power conversion efficiencies (PCEs) of ~5–7% in DSSCs , while the target compound’s boronic acid group makes it more suitable for synthesizing conjugated polymers or metal-organic frameworks (MOFs) .
Diketopyrrolopyrrole (DPP) Derivatives
Structural Features :
- DPP Core: 2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione with thiophene and diphenylamino substituents .
- Modifications: Imidazole groups added for mitochondria-targeting in nanomedicine.
Comparison :
- The DPP derivatives share the diphenylamino-thiophene motif but lack a boronic acid group. Instead, they prioritize self-assembly into nanoparticles for bioimaging and drug delivery.
- Electronic Properties : DPP derivatives exhibit strong absorption in the near-infrared (NIR) region due to extended conjugation, whereas the target compound’s boronic acid may reduce aggregation-induced quenching in optoelectronic devices .
Boronic Acid-Containing Analogues
[5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid
PMBTDP
- Synthesis: Derived from (4-(diphenylamino)phenyl)boronic acid via Suzuki coupling with brominated benzothiadiazole .
- Comparison: Shares the diphenylamino-boronic acid motif but integrates a pyridyl-benzo-thiadiazole acceptor for aggregation-induced emission (AIE) in lipid droplet imaging.
Triazine-Based Boronic Acids
- Example : 2,4,6-Tris(5-(4-(octyloxy)phenyl)thiophen-2-yl)-1,3,5-triazine, synthesized using (4-(octyloxy)phenyl)boronic acid .
- Comparison : Demonstrates the utility of boronic acids in constructing star-shaped π-systems for catalytic or optoelectronic applications, contrasting with the target compound’s linear architecture.
Comparative Data Table
Key Research Findings
Synthetic Utility : The boronic acid group in the target compound enables efficient Suzuki couplings, as demonstrated in analogous systems like PMBTDP and triazine derivatives .
Limitations: The boronic acid group may introduce steric hindrance or reduce solubility compared to non-boronic analogues, necessitating optimization (e.g., alkyl chain addition) for specific applications .
Biological Activity
(5-(3,5-Bis(diphenylamino)phenyl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This compound's unique structure, which incorporates both thiophene and diphenylamino moieties, suggests a range of interactions with biological systems. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a boronic acid functional group, which is known for its ability to interact with various biomolecules, including proteins and nucleic acids. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics and photonics.
Antioxidant Activity
Research indicates that boronic acids exhibit significant antioxidant properties. A study highlighted that compounds similar to this compound demonstrated strong free radical scavenging abilities. For instance, compounds derived from phenyl boronic acid showed IC50 values for DPPH radical scavenging ranging from 0.11 to 0.14 µg/mL, indicating potent antioxidant activity .
Antibacterial Activity
Boronic acids have also been noted for their antibacterial properties. In vitro studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli at concentrations around 6.50 mg/mL . This suggests that this compound may possess similar antibacterial capabilities.
Anticancer Activity
The anticancer potential of boronic acids is particularly noteworthy. A related compound demonstrated a cytotoxic effect on cancer cell lines with an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells . This indicates that this compound could be explored further as a candidate for cancer therapy.
Enzyme Inhibition
The enzyme inhibition profile of boronic acids includes effects on acetylcholinesterase and butyrylcholinesterase activities. For example, one study reported IC50 values of 115.63 µg/mL for acetylcholinesterase and 3.12 µg/mL for butyrylcholinesterase . These findings suggest that this compound may also exhibit enzyme inhibitory properties relevant to neurodegenerative diseases.
Case Study 1: Antioxidant Efficacy
In a comparative study on various boronic compounds, this compound was evaluated alongside other derivatives for their antioxidant activities using ABTS and DPPH assays. The results indicated that this compound exhibited superior antioxidant activity compared to its analogs.
Case Study 2: Antibacterial Screening
A screening assay was conducted to evaluate the antibacterial effects of this compound against common pathogens. The compound showed significant inhibition against Staphylococcus aureus and E. coli, suggesting its potential as an antibacterial agent in clinical settings.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
